molecular formula C19H18N4O3 B7713798 4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzamide

4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzamide

Cat. No.: B7713798
M. Wt: 350.4 g/mol
InChI Key: ABSRYTRURONROD-UHFFFAOYSA-N
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Description

4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Properties

IUPAC Name

4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c20-18(25)13-9-11-15(12-10-13)21-16(24)7-4-8-17-22-19(23-26-17)14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSRYTRURONROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzamide typically involves the formation of the oxadiazole ring followed by the attachment of the phenyl and butanamido groups. One common method involves the cyclization of a suitable precursor, such as a nitrile oxide, with a phenyl-substituted hydrazine . The reaction conditions often include the use of a Lewis acid catalyst, such as zinc chloride, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific signaling pathways, such as NF-κB, sets it apart from other oxadiazole derivatives .

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